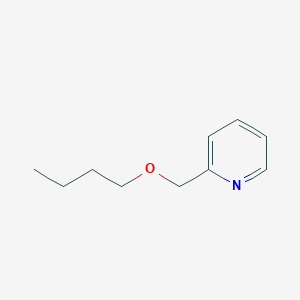
Pyridine, 2-(butoxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-(butoxymethyl)- is a derivative of pyridine, an aromatic heterocyclic compound characterized by a six-membered ring containing one nitrogen atom Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(butoxymethyl)- typically involves the alkylation of pyridine with butoxymethyl halides. One common method is the reaction of pyridine with butoxymethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods: Industrial production of Pyridine, 2-(butoxymethyl)- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be used to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-(butoxymethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Substitution: It can participate in nucleophilic substitution reactions, where the butoxymethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, thiols; reactions often conducted in polar solvents under reflux.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Corresponding amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Pyridine, 2-(butoxymethyl)- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridine, 2-(butoxymethyl)- involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordinate with metal ions, influencing various biochemical pathways . The butoxymethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Pyridine: The parent compound, known for its basicity and aromaticity.
Dihydropyridine: A reduced form of pyridine, commonly used in calcium channel blockers.
Piperidine: A saturated analog of pyridine, widely used in pharmaceuticals.
Comparison:
Properties
CAS No. |
89290-78-8 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-(butoxymethyl)pyridine |
InChI |
InChI=1S/C10H15NO/c1-2-3-8-12-9-10-6-4-5-7-11-10/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
IWRSMXMWFHGRRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















